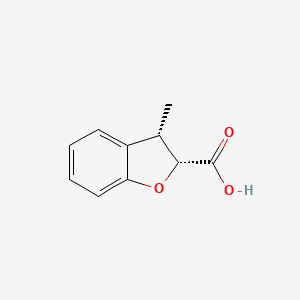

(2R,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid

Description

Properties

IUPAC Name |

(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-6-7-4-2-3-5-8(7)13-9(6)10(11)12/h2-6,9H,1H3,(H,11,12)/t6-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBZMHDNOSCPOHD-IMTBSYHQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC2=CC=CC=C12)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](OC2=CC=CC=C12)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid typically involves several steps, starting from readily available precursors One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the benzofuran ring

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield and purity, and implementing efficient purification techniques. Catalysts and solvents are chosen to ensure the process is environmentally friendly and economically viable.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(2R,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid has numerous applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism by which (2R,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of chiral centers allows for enantioselective interactions, which can be crucial for its activity.

Comparison with Similar Compounds

Similar Compounds

(2R,3S)-Isocitric acid: Another chiral compound with similar stereochemistry but different functional groups and applications.

(2R,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid derivatives: Various derivatives with modifications at different positions on the benzofuran ring.

Uniqueness

This compound is unique due to its specific combination of a benzofuran ring and chiral centers, which confer distinct chemical properties and potential for diverse applications. Its ability to undergo various chemical reactions and its relevance in multiple scientific fields highlight its versatility and importance.

Biological Activity

(2R,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- IUPAC Name: this compound

- CAS Number: 2752192-48-4

- Molecular Weight: 178.18 g/mol

Biological Activity Overview

The biological activities of this compound have been studied primarily in the context of its effects on various cancer cell lines and its potential as a therapeutic agent.

Cytotoxic Activity

Research indicates that derivatives of benzofuran compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives demonstrate high selectivity and potency against tumor cells such as COLO201 (human colorectal adenocarcinoma) and MDA-MB-231 (breast cancer) .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| Compound 1d | COLO201 | 10 | High |

| Compound 1d | MDA-MB-231 | 15 | Moderate |

| Compound 1d | A549 | 20 | Low |

The mechanism by which this compound exerts its effects is believed to involve interactions with cellular targets such as enzymes and receptors. The structural features of the compound allow it to act as a selective agonist or antagonist depending on the target.

Interaction with Cannabinoid Receptors

Some studies have indicated that related benzofuran derivatives act as potent agonists for cannabinoid receptor type 2 (CB2), which plays a role in modulating pain and inflammation . This suggests that this compound may also possess similar properties.

Case Studies

- Study on Neuropathic Pain Models : In an experiment involving spinal nerve ligation and paclitaxel-induced neuropathy models in rats, related benzofuran derivatives were shown to reverse neuropathic pain without affecting locomotor behavior. This highlights the potential therapeutic applications of these compounds in pain management .

- Cell Cycle Analysis : Flow cytometry studies revealed that treatment with certain derivatives led to cell cycle arrest in different phases depending on the concentration used. For example, low concentrations resulted in G0/G1 phase arrest while higher concentrations induced G2/M phase arrest in COLO201 cells .

Q & A

Q. What are the common synthetic routes for synthesizing (2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid and its derivatives?

The synthesis typically involves multi-step processes, including:

- C-H functionalization : Pd-catalyzed C-H arylation to introduce substituents on the benzofuran core .

- Carboxylic acid formation : Hydrolysis of ester precursors under basic conditions (e.g., KOH in methanol/water) .

- Stereochemical control : Use of chiral catalysts or enantioselective reactions to establish the (2R,3S) configuration.

Q. Example Protocol :

Ester hydrolysis : Reflux ethyl 2-(benzofuran-2-yl)acetate derivatives with KOH (5 equivalents) in methanol/water (1:1) for 5 hours .

Purification : Acidify the aqueous layer, extract with chloroform, and use column chromatography (ethyl acetate) for isolation.

Q. How can the stereochemistry of this compound be confirmed experimentally?

- X-ray crystallography : Resolve absolute configuration via single-crystal analysis, as demonstrated for benzofuran derivatives in structural studies .

- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., cellulose-based columns).

- Optical rotation/NMR : Compare experimental data with literature values for known stereoisomers.

Key Insight : Intermolecular hydrogen bonds (e.g., O–H⋯O) in crystal structures stabilize specific conformations, aiding stereochemical assignment .

Q. What purification techniques are optimal for isolating benzofuran carboxylic acids?

- Liquid-liquid extraction : Acid-base partitioning (e.g., dichloromethane for organic layers, aqueous HCl for protonation).

- Column chromatography : Use silica gel with ethyl acetate/hexane gradients (Rf = 0.65 in ethyl acetate reported for analogs) .

- Recrystallization : Benzene or ethyl acetate as solvents for growing high-purity crystals .

Advanced Research Questions

Q. How do reaction conditions influence the stereoselectivity of [3,3]-sigmatropic rearrangements in benzofuran synthesis?

- Thermal vs. catalytic control : Metal-free thermally promoted rearrangements favor atom-economical pathways but may require precise temperature control to avoid racemization .

- Solvent effects : Polar aprotic solvents (e.g., THF) enhance sigmatropic shift efficiency by stabilizing transition states .

Case Study : Tang et al. (2017) achieved >80% yield in cascading [3,3]-rearrangements for 2-arylbenzofurans by optimizing reaction time (12–24 hrs) and temperature (80–120°C) .

Q. What strategies mitigate data contradictions arising from impurities or degradation during benzofuran studies?

- Sample stability : Continuous cooling (4°C) prevents organic compound degradation during prolonged experiments .

- Chromatographic separation : Use HPLC to resolve co-eluting epimers, as minor changes in mobile phase composition can improve resolution .

- Batch validation : Compare synthetic batches using NMR and mass spectrometry to identify batch-specific impurities.

Example Limitation : Degradation of carboxyl groups during 9-hour data collection windows can alter reactivity profiles; cooling protocols are critical .

Q. How can substituents on the benzofuran core modulate biological activity?

- Electron-withdrawing groups (EWGs) : Fluorine or sulfonyl groups enhance metabolic stability but may reduce solubility .

- Hydrogen-bond donors : 2-Hydroxyphenyl substituents improve target binding via intermolecular interactions (e.g., with enzymes) .

Structural Analysis : Substituent position (e.g., 3-methyl vs. 5-fluoro) alters planarity of the benzofuran ring, affecting molecular packing and bioactivity .

Q. What are the challenges in scaling up benzofuran derivative synthesis for preclinical studies?

- Reaction scalability : Transition from batch to continuous flow reactors improves yield consistency in multi-step syntheses .

- Stereochemical fidelity : Enantioselective routes must maintain >95% ee during scale-up, often requiring chiral auxiliaries or enzymes.

Q. How can computational methods complement experimental studies of benzofuran derivatives?

- DFT calculations : Predict regioselectivity in electrophilic substitutions (e.g., nitration, halogenation).

- Molecular docking : Screen virtual libraries of benzofuran-carboxylic acids against target proteins (e.g., kinases, GPCRs).

- MD simulations : Model hydrogen-bonding networks observed in crystal structures to predict solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.